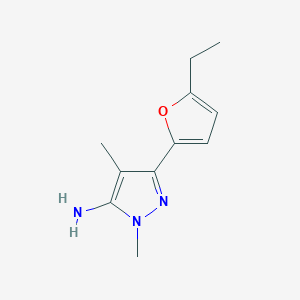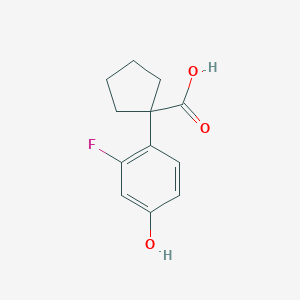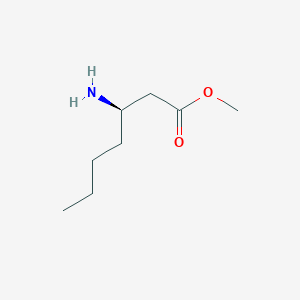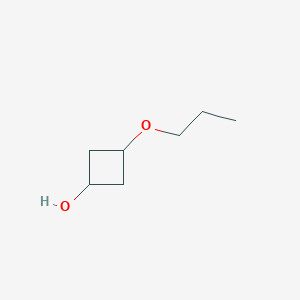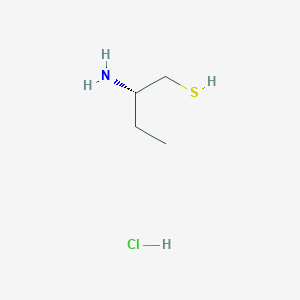
(2S)-2-aminobutane-1-thiolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-aminobutane-1-thiolhydrochloride is an organic compound with a unique structure that includes an amino group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-aminobutane-1-thiolhydrochloride typically involves the reaction of (2S)-2-aminobutane-1-thiol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve steps such as purification and crystallization to obtain the final product in a pure form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving automated systems for mixing, reaction control, and product isolation.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-aminobutane-1-thiolhydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Substituted amines.
Scientific Research Applications
(2S)-2-aminobutane-1-thiolhydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-aminobutane-1-thiolhydrochloride involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of protein function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-aminobutane-1-thiol: The parent compound without the hydrochloride salt.
Cysteamine: A similar compound with a thiol group and an amino group.
2-mercaptoethanol: Another thiol-containing compound used in similar applications.
Uniqueness
(2S)-2-aminobutane-1-thiolhydrochloride is unique due to its specific structure, which allows it to interact with biological molecules in a distinct manner
Properties
Molecular Formula |
C4H12ClNS |
|---|---|
Molecular Weight |
141.66 g/mol |
IUPAC Name |
(2S)-2-aminobutane-1-thiol;hydrochloride |
InChI |
InChI=1S/C4H11NS.ClH/c1-2-4(5)3-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1 |
InChI Key |
AKQKZYCNKADSSJ-WCCKRBBISA-N |
Isomeric SMILES |
CC[C@@H](CS)N.Cl |
Canonical SMILES |
CCC(CS)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


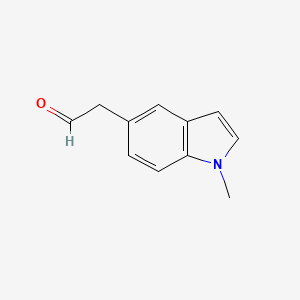
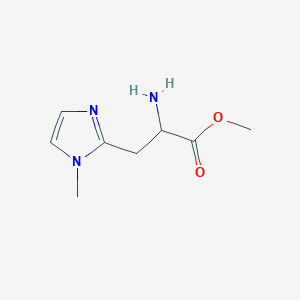
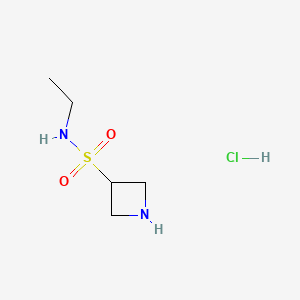
![Imidazo[1,2-a]pyridine-8-carboximidamide](/img/structure/B13563456.png)
![[4-(Propan-2-yl)oxan-4-yl]methanamine](/img/structure/B13563463.png)
![3-{1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}prop-2-ynoicacid](/img/structure/B13563465.png)


